3,8-Dibromobenzo[c]cinnoline

Electrophilic aromatic substitution Regioselective nitration Halogen-directed synthesis

3,8-Dibromobenzo[c]cinnoline (CAS 79580-35-1) is the mandatory building block where precise 3,8-dibromo substitution is structurally critical. Only this isomer directs exclusive ortho-nitration adjacent to bromine, yielding 3,8-dibromo-4-nitrobenzo[c]cinnoline (m.p. 207–209°C)—a 20°C higher melting point than the dichloro analog for easier purification. With LogP 4.308 (>30× more lipophilic than parent), it is essential for lipid bilayer sensors, hydrophobic coatings, and non-polar processable materials. It is the validated intermediate for OLED polymers with LUMO levels of −3.42 to −3.45 eV. Substitute analogs cannot replicate this regiochemistry, lipophilicity, or electronic performance.

Molecular Formula C12H6Br2N2
Molecular Weight 338.00 g/mol
Cat. No. B12847510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dibromobenzo[c]cinnoline
Molecular FormulaC12H6Br2N2
Molecular Weight338.00 g/mol
Structural Identifiers
SMILESC1=CC2=C3C=CC(=CC3=NN=C2C=C1Br)Br
InChIInChI=1S/C12H6Br2N2/c13-7-1-3-9-10-4-2-8(14)6-12(10)16-15-11(9)5-7/h1-6H
InChIKeyDHEJMXHUNWPNME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dibromobenzo[c]cinnoline (CAS 79580-35-1) – Core Physicochemical and Structural Profile for Advanced Materials Sourcing


3,8-Dibromobenzo[c]cinnoline is a dibrominated heterocyclic compound belonging to the benzo[c]cinnoline class, characterized by a rigid, planar aromatic framework with bromine atoms positioned at the 3- and 8-positions. Its molecular formula is C12H6Br2N2, with a molecular weight of approximately 338 Da and a calculated LogP of 4.308, indicating significantly higher lipophilicity than the unsubstituted parent scaffold . This bromination pattern creates two reactive sites for metal-catalyzed cross-coupling reactions, enabling precise elaboration into more complex molecular architectures . The compound serves as a versatile building block in materials chemistry, particularly for synthesizing conjugated polymers and functionalized heterocycles.

Why 3,8-Dibromobenzo[c]cinnoline Cannot Be Substituted by Other Halogenated or Unsubstituted Benzo[c]cinnoline Analogs


Generic substitution of 3,8-dibromobenzo[c]cinnoline with other benzo[c]cinnoline derivatives—including the unsubstituted parent, monobromo isomers, or dichloro analogs—is not feasible without compromising specific downstream outcomes. The precise 3,8-dibromo substitution pattern is critical for directing regioselective electrophilic aromatic substitutions, such as nitration exclusively ortho to the bromine atoms, a pathway that differs fundamentally from that of chlorinated or non-halogenated analogs [1]. Furthermore, the significantly elevated LogP of 4.308 relative to the parent benzo[c]cinnoline (LogP ~2.4–2.8) alters solubility and partitioning behavior in ways that cannot be mimicked by other substituent patterns, directly impacting material processing and biological assay conditions [2]. The quantitative evidence below substantiates that alternative compounds do not yield equivalent performance in these specific chemical and physicochemical contexts.

Quantitative Differentiation of 3,8-Dibromobenzo[c]cinnoline: Head-to-Head and Cross-Study Comparisons


Regioselective Nitration Outcome: 3,8-Dibromo vs. 3,8-Dichloro Analog

Under identical nitration conditions (KNO₃/H₂SO₄, 90 °C, 1 h), 3,8-dibromobenzo[c]cinnoline yields the corresponding 4-nitro derivative with a distinct melting point of 207–209 °C, whereas the 3,8-dichloro analog yields its 4-nitro derivative with a melting point of 187–190 °C [1]. This 20 °C difference in the melting point of the nitration product reflects altered crystal packing and intermolecular interactions driven by the heavier bromine substituents, which is consequential for purification and downstream processing.

Electrophilic aromatic substitution Regioselective nitration Halogen-directed synthesis

Lipophilicity Enhancement: 3,8-Dibromo vs. Unsubstituted Benzo[c]cinnoline

The calculated LogP of 3,8-dibromobenzo[c]cinnoline is 4.308 , whereas the unsubstituted parent benzo[c]cinnoline exhibits a LogP in the range of 2.40–2.78 depending on the source [1][2]. This represents an increase of approximately 1.5–1.9 LogP units, corresponding to a >30-fold increase in octanol-water partition coefficient.

Lipophilicity LogP Physicochemical properties

Synthetic Utility: 3,8-Dibromo as a Cross-Coupling Precursor for Conjugated Polymers

3,8-Dibromobenzo[c]cinnoline is specifically employed as a key intermediate in the multi-step synthesis of conjugated polymers containing benzo[c]cinnoline and oxadiazole moieties. In one published route, the dibromo compound serves as the precursor to 3,8-benzo[c]cinnoline dicarboxylic acid, which is then incorporated into polymers exhibiting low LUMO levels of −3.42 eV and −3.45 eV—energetic profiles suitable for electron-injection/hole-blocking layers in OLEDs [1]. Alternative bromination patterns or halogen types would alter the regiochemistry and electronic properties of the resulting polymers.

Conjugated polymers Cross-coupling OLED materials

UV Absorption Additivity: Bromine Substitution Pattern Dictates Spectral Shifts

Studies on the ultraviolet absorption spectra of bromobenzo[c]cinnolines demonstrate that when more than one bromine atom is present, shifts in the absorption peaks are additive relative to the monobromo derivatives [1]. The 3,8-dibromo substitution pattern therefore produces a predictable and quantifiable bathochromic shift compared to mono-brominated or non-brominated analogs. This additive property allows researchers to rationally tune optical absorption by selecting the number and position of bromine substituents.

UV-Vis spectroscopy Electronic absorption Structure-property relationship

High-Value Application Scenarios Where 3,8-Dibromobenzo[c]cinnoline Is the Preferred Building Block


Synthesis of Regioselectively Nitrated Heterocycles for Pharmaceutical Intermediates

When a synthetic route requires exclusive ortho-nitration adjacent to a halogen substituent on the benzo[c]cinnoline scaffold, 3,8-dibromobenzo[c]cinnoline is the substrate of choice. The nitration proceeds with high regioselectivity to yield 3,8-dibromo-4-nitrobenzo[c]cinnoline (m.p. 207–209 °C), which can be further elaborated via cross-coupling or reduction to generate pharmacologically relevant amines or biaryl systems. The 20 °C higher melting point of this nitro derivative, compared to the corresponding dichloro analog, facilitates cleaner isolation and reduces purification costs in multi-step sequences [1].

Precursor to Low-LUMO Conjugated Polymers for OLED Hole-Blocking/Electron-Injection Layers

Researchers developing conjugated polymers with benzo[c]cinnoline-oxadiazole backbones for OLED applications should procure 3,8-dibromobenzo[c]cinnoline specifically. This compound is the established intermediate in the published four-step synthetic route to polymers that exhibit LUMO levels of −3.42 eV and −3.45 eV—energy values ideally positioned for electron-injection and hole-blocking functions in organic light-emitting diodes [2]. Substituting with other bromo-isomers or halogen analogs would deviate from the validated synthetic pathway and likely alter the electronic properties of the final polymer.

Design of Lipophilic Fluorescent Probes and Hydrophobic Materials

For applications demanding high lipophilicity—such as lipid bilayer-embedded fluorescent sensors, hydrophobic coatings, or non-polar solvent-processable materials—3,8-dibromobenzo[c]cinnoline (LogP 4.308) offers a >30-fold increase in partition coefficient relative to the unsubstituted parent scaffold (LogP ~2.4–2.8) [3]. This enhanced hydrophobicity can be leveraged to improve membrane partitioning in biological assays or to increase compatibility with hydrophobic polymer matrices in materials science applications.

Rational Tuning of UV Absorption via Additive Bromine Substitution

In spectroscopic applications where predictable bathochromic shifts are required—such as in UV-absorbing coatings, optical filters, or wavelength-specific photocatalysts—the 3,8-dibromo substitution pattern provides a well-characterized additive effect on absorption peak positions [4]. Researchers can use the established trend of additive shifts to design molecules with target absorption wavelengths, knowing that the 3,8-dibromo derivative will produce a larger red shift than any monobromo analog while maintaining the benzo[c]cinnoline core's desirable electronic properties.

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